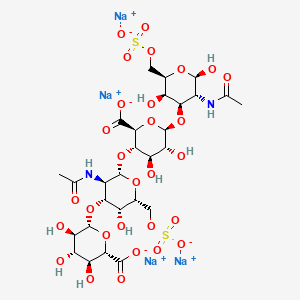

Chondroitin Hydrogen Sulfate Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chondroitin Sulfate Sodium Salt is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . It is commonly found in the extracellular matrix of animal tissues, particularly in cartilage. This compound is widely used as a dietary supplement for the treatment of osteoarthritis and other joint-related issues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chondroitin Sulfate Sodium Salt can be synthesized through various methods, including extraction from animal cartilage, bio-synthesis, and fermentation . The extraction process typically involves the use of alkaline solutions to break down the cartilage, followed by filtration and purification steps . The bio-synthesis method involves the use of specific enzymes to catalyze the formation of the compound from simpler sugars .

Industrial Production Methods: Industrial production of Chondroitin Sulfate Sodium Salt often involves the extraction from bovine, porcine, or avian cartilages . The extracted material is then purified through a series of filtration and precipitation steps to obtain the final product . The purity and homogeneity of the compound can vary depending on the source and the extraction method used .

Analyse Chemischer Reaktionen

Types of Reactions: Chondroitin Sulfate Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products: The major products formed from these reactions include various sulfated derivatives of Chondroitin Sulfate Sodium Salt, which exhibit enhanced biological activities and improved therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Chondroitin Sulfate Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosaminoglycan interactions and modifications . In biology, it is used to study cell signaling pathways and tissue regeneration . In medicine, it is widely used as a dietary supplement for the treatment of osteoarthritis and other joint-related issues . Additionally, it has applications in the food industry as a functional ingredient in various health supplements .

Wirkmechanismus

The mechanism of action of Chondroitin Sulfate Sodium Salt involves its interaction with various molecular targets and pathways in the body . It exerts its effects by inhibiting the synthesis of proteolytic enzymes and nitric oxide, which contribute to cartilage degradation . It also stimulates the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining the structural integrity of cartilage . These actions help reduce inflammation and improve joint function in individuals with osteoarthritis .

Vergleich Mit ähnlichen Verbindungen

Chondroitin Sulfate Sodium Salt is often compared with other glycosaminoglycans such as heparin, dermatan sulfate, and keratan sulfate . While all these compounds share similar structural features, Chondroitin Sulfate Sodium Salt is unique in its specific sulfation patterns and its ability to interact with various biological molecules . This uniqueness makes it particularly effective in treating joint-related issues and enhancing cartilage regeneration .

List of Similar Compounds:- Heparin

- Dermatan Sulfate

- Keratan Sulfate

- Hyaluronic Acid

Eigenschaften

Molekularformel |

C28H40N2Na4O29S2 |

|---|---|

Molekulargewicht |

1024.7 g/mol |

IUPAC-Name |

tetrasodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H44N2O29S2.4Na/c1-5(31)29-9-18(11(33)7(53-25(9)44)3-51-60(45,46)47)55-28-17(39)15(37)20(22(59-28)24(42)43)57-26-10(30-6(2)32)19(12(34)8(54-26)4-52-61(48,49)50)56-27-16(38)13(35)14(36)21(58-27)23(40)41;;;;/h7-22,25-28,33-39,44H,3-4H2,1-2H3,(H,29,31)(H,30,32)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4/t7-,8-,9-,10-,11+,12+,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;;;/m1..../s1 |

InChI-Schlüssel |

DQPSLJYZLFDYMW-GNRHAXGTSA-J |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)[O-])O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)

![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)

![[2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15129920.png)

![[4-(6-Aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol](/img/structure/B15129927.png)

![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)

![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)